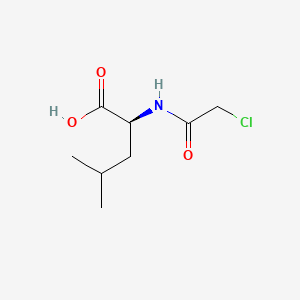

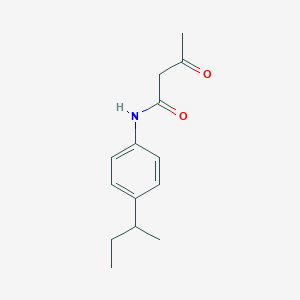

N-(4-sec-butylphenyl)-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BSB is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. It was first synthesized in the early 1990s and has since been used extensively in scientific research. BSB is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has a molecular weight of 315.43 g/mol and a chemical formula of C20H27NO2.

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

This application falls under the field of Material Science and Optoelectronics .

Summary of the Application

“N-(4-sec-butylphenyl)-3-oxobutanamide” is used in the development of efficient fluorescent materials and OLEDs for the Near-Infrared (NIR) spectrum. These OLEDs are crucial for a variety of applications including biomedical, security and defense applications, as well as for (in)visible light communications and the internet-of-things (IoT).

Methods of Application or Experimental Procedures

The compound is used in the OLED architecture which includes an ITO patterned glass substrate, a poly(3,4-ethylene dioxythiophene) doped with poly(styrene sulfonate) (PEDOT:PSS) hole-transport layer, a TFB electron/exciton blocking layer, an F8BT:l-P6(THS) NIR light-emitting layer, and a Ca/Al cathode .

Results or Outcomes

The researchers demonstrated OLEDs at 850 nm with 3.8% peak external quantum efficiency .

Application in Quantum Dot Light-Emitting Diodes (QLEDs)

Specific Scientific Field

This application is in the field of Nanotechnology and Optoelectronics .

Summary of the Application

“N-(4-sec-butylphenyl)-3-oxobutanamide” is used in a hybrid poly system as a hole transporting layer (HTL) in atmosphere-based quantum dot (QD) light-emitting diodes (QLEDs).

Methods of Application or Experimental Procedures

The compound is used in a hybrid poly (9,9-dioctylfluorene-alt-N - (4-sec-butylphenyl)-diphenylamine) (TFB) and polyvinylcarbazole (PVK) system, which is used as a hole transporting layer (HTL) in atmosphere-based quantum dot (QD) light-emitting diodes (QLEDs) .

Results or Outcomes

The use of a hybrid polymer HTL without phase separation could significantly improve the device properties for atmosphere-based QLEDs on a glass substrate, e.g., decreased turn-on voltage by ∼47% (∼3.1 V) and increased brightness by ∼37% (∼276,000 cd m −2) .

properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENBMIDWRMRXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387902 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sec-butylphenyl)-3-oxobutanamide | |

CAS RN |

690991-18-5 |

Source

|

| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)